2-Iodo-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole
Overview
Description
2-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole, commonly referred to as 2-iodo-THP, is an organic compound belonging to the imidazole family. It is a white crystalline solid with a melting point of 130°C and a molecular weight of 205.15 g/mol. The compound is soluble in water and other organic solvents, and is highly reactive. 2-iodo-THP is used in a variety of scientific applications, including biochemical and physiological research, drug synthesis, and laboratory experiments.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Azol-1-yl Derivatives : A study detailed the synthesis of azol-1-yl derivatives of nitronyl and imino nitroxides, involving reactions with bromo-tetramethyl-dihydro-1H-imidazole. These compounds exhibited significant hydrolysis stability (Tretyakov, Romanenko, & Ovcharenko, 2004).
Development of the Migita Reaction : A variant of the Migita reaction was developed for carbon−sulfur bond formation, used in manufacturing specific imidazole derivatives. This method showcased a significant yield advantage and was used in the synthesis of tetrahydro-4-[3-[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl-2H-pyran-4-carboxamide, a former antiasthma drug candidate (Norris & Leeman, 2008).
Antimicrobial Applications : Pyrazole-imidazole-triazole hybrids have been synthesized and evaluated for antimicrobial activity, with one compound demonstrating excellent potency against A. niger, suggesting potential pharmaceutical applications (Punia, Verma, Kumar, Kumar, & Deswal, 2021).
Potential Medicinal Applications
Anti-inflammatory and Antioxidant Agents : New 2-(6-alkyl-pyrazin-2-yl)-1H-benz[d]imidazoles have been synthesized and evaluated as potent anti-inflammatory and antioxidant agents, with some compounds showing higher potency than standard drugs (Shankar, Jalapathi, Valeru, Angajala, Saikrishna, & Kudle, 2017).
Imidazopyranotacrines for Alzheimer's Disease : Imidazopyranotacrines, a class of compounds including diversely functionalized imidazole analogues, have been evaluated as non-hepatotoxic, selective acetylcholinesterase inhibitors, and antioxidant agents for Alzheimer's disease therapy (Boulebd, Ismaili, Bartolini, Bouraiou, Andrisano, Martin, Bonet, Moraleda, Iriepa, Chioua, Belfaitah, Marco-Contelles, 2016).
Discovery of MK-1421 for Type 2 Diabetes : MK-1421, an imidazolyl-tetrahydro-β-carboline sstr3 antagonist, has been identified as a potential treatment for type 2 diabetes. This discovery highlights the utility of imidazole derivatives in therapeutic applications (Shah, He, Guo, Truong, Qi, Du, Lai, Liu, Jian, Hong, Dobbelaar, Ye, Sherer, Feng, Yu, Wong, Samuel, Madiera, Karanam, Reddy, Mitelman, Tong, Chicchi, Tsao, Trusca, Feng, Wu, Shao, Trujillo, Eiermann, Li, Pachanski, Fernandez, Nelson, Bunting, Morissette, Volksdorf, Kerr, Zhang, Howard, Zhou, Pasternak, Nargund, Hagmann, 2015).
properties
IUPAC Name |
2-iodo-1-(oxan-2-yl)imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O/c9-8-10-4-5-11(8)7-3-1-2-6-12-7/h4-5,7H,1-3,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFGOSIGMHYERY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C=CN=C2I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670575 | |
Record name | 2-Iodo-1-(oxan-2-yl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1047626-77-6 | |
Record name | 2-Iodo-1-(oxan-2-yl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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